molecular formula C9H14N2 B13595349 [(2,6-Dimethylphenyl)methyl]hydrazine

[(2,6-Dimethylphenyl)methyl]hydrazine

Cat. No.: B13595349
M. Wt: 150.22 g/mol
InChI Key: LSKHNLBCCAVOJW-UHFFFAOYSA-N
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Description

[(2,6-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a [(2,6-dimethylphenyl)methyl] group.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(2,6-Dimethylphenyl)methyl]hydrazine can be synthesized through several methods. One common approach involves the reaction of [(2,6-dimethylphenyl)methyl] chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

[(2,6-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2,6-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,6-dimethylphenyl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2,6-Dimethylphenyl)methyl]hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct chemical reactivity .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2,6-dimethylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2/c1-7-4-3-5-8(2)9(7)6-11-10/h3-5,11H,6,10H2,1-2H3

InChI Key

LSKHNLBCCAVOJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CNN

Origin of Product

United States

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